N-(2-iodoethyl)linoleoylamide
Description
Properties
Molecular Formula |
C20H36INO |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
(9Z,12Z)-N-(2-iodoethyl)octadeca-9,12-dienamide |
InChI |
InChI=1S/C20H36INO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,22,23)/b7-6-,10-9- |
InChI Key |
WVKIJZMEKURTIW-HZJYTTRNSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCI |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-iodoethyl)linoleoylamide can be synthesized through a two-step procedure starting from linoleic acid. The first step involves the conversion of linoleic acid to its corresponding acid chloride, followed by the reaction with 2-iodoethylamine to form the desired amide . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: N-(2-iodoethyl)linoleoylamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The linoleoyl moiety can undergo oxidation to form epoxides or hydroxylated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically carried out in polar solvents such as dimethylformamide.
Oxidation Reactions: Reagents like m-chloroperbenzoic acid or hydrogen peroxide can be used under mild conditions.
Major Products Formed:
Substitution Reactions: Products include N-(2-azidoethyl)linoleoylamide or N-(2-thioethyl)linoleoylamide.
Oxidation Reactions: Products include epoxides or hydroxylated derivatives of the linoleoyl moiety.
Scientific Research Applications
Chemistry: N-(2-iodoethyl)linoleoylamide is used as a precursor in the synthesis of various bioactive molecules and radiolabeled compounds .
Biology: In biological research, this compound is used to study the metabolism and signaling pathways of fatty acid amides .
Industry: The compound is also explored for its potential use in the development of new materials and coatings .
Mechanism of Action
N-(2-iodoethyl)linoleoylamide exerts its effects primarily through interaction with fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of fatty acid amides . By inhibiting FAAH, this compound can modulate the levels of endocannabinoids and other bioactive lipids, thereby influencing various physiological processes .
Comparison with Similar Compounds
Hydrophobicity vs. Polarity
- This compound exhibits higher lipophilicity than linoleoylethanolamide (ODNHEtOH) due to the absence of a hydroxyl group and the presence of iodine, a heavy halogen. This property may enhance membrane permeability but reduce aqueous solubility compared to ODNHEtOH .
- In contrast, N-(2-(4-hydroxyphenyl)ethyl)-2-iodo-acetamide combines iodine with a phenolic hydroxyl group, balancing lipophilicity and polarity for targeted delivery .
Reactivity and Stability
- The iodoethyl group in this compound is susceptible to nucleophilic substitution or elimination reactions, unlike the stable primary amide in ODNH2. This reactivity could be exploited for further derivatization (e.g., crosslinking) .
- The diethylamino group in N-[2-(diethylamino)ethyl]-2-phenylacetamide introduces basicity, enabling protonation at physiological pH and ionic interactions absent in the target compound .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing N-(2-iodoethyl)linoleoylamide, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves coupling linoleic acid derivatives with 2-iodoethylamine via amidation. Key steps include:
- Using a coupling agent like EDC/HOBt or DCC to activate the carboxylic acid group of linoleic acid .
- Monitoring reaction progress via TLC (e.g., silica gel plates with UV visualization) and optimizing solvent systems (e.g., glacial acetic acid or DMF) to improve yield .
- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Q. How should researchers assess the stability of this compound under experimental storage conditions?
- Methodology :
- Conduct accelerated stability studies by storing the compound at varying temperatures (e.g., 4°C, 25°C, -20°C) and humidity levels.
- Analyze degradation products via HPLC-MS or GC-MS at defined intervals (e.g., 1 week, 1 month) .
- Monitor iodine loss (a common degradation pathway) using elemental analysis or ICP-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different cell lines?
- Methodology :
- Standardize assay conditions: Ensure consistent cell passage numbers, culture media, and exposure times .
- Use orthogonal assays (e.g., viability via MTT, apoptosis via flow cytometry) to confirm results .
- Analyze batch-to-batch variability in compound purity (e.g., HPLC purity >95%) to rule out impurities as confounding factors .
Q. What structural modifications to this compound could enhance its target selectivity, and how should these be prioritized?
- Methodology :
- Perform SAR studies by systematically varying substituents:
- Replace the iodine atom with other halogens (e.g., Br, Cl) to assess steric/electronic effects .
- Modify the linoleoyl chain length or saturation to alter lipid solubility and membrane permeability .
- Prioritize candidates using computational tools (e.g., molecular docking with target proteins like PPAR-α or CB1 receptors) .
Q. How can researchers design a robust in vivo study to evaluate the pharmacokinetics of this compound?
- Methodology :
- Dosing : Administer the compound via intravenous (IV) and oral routes to compare bioavailability. Use LC-MS/MS to quantify plasma/tissue concentrations over time .
- Metabolite Identification : Collect bile and urine samples for UPLC-QTOF analysis to identify phase I/II metabolites .
- Data Interpretation : Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2 .
- Ethical Considerations : Follow institutional guidelines for animal welfare (e.g., 3Rs principle) and include control groups to account for solvent effects .
Methodological Guidance
Q. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?
- Techniques :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the amide bond and iodine substitution (e.g., δ ~3.4 ppm for CH2I) .
- HRMS : Exact mass analysis (e.g., m/z 489.12 [M+H]<sup>+</sup>) to verify molecular formula .
- Elemental Analysis : Confirm iodine content (theoretical ~26%) .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s mechanism of action?
- Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
